molecular formula C15H21NO B8503211 2-(2-tert-Butylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole CAS No. 87306-63-6

2-(2-tert-Butylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Cat. No. B8503211
CAS RN: 87306-63-6
M. Wt: 231.33 g/mol
InChI Key: UKLYQTWONVIXSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-tert-Butylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a useful research compound. Its molecular formula is C15H21NO and its molecular weight is 231.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-tert-Butylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-tert-Butylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

87306-63-6

Product Name

2-(2-tert-Butylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

2-(2-tert-butylphenyl)-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C15H21NO/c1-14(2,3)12-9-7-6-8-11(12)13-16-15(4,5)10-17-13/h6-9H,10H2,1-5H3

InChI Key

UKLYQTWONVIXSB-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=CC=CC=C2C(C)(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1.7M solution of t-BuLi in pentane (161 mL, 274 mmol) was added dropwise to a solution of 2-(2-fluorophenyl)-4,4-dimethyl-2-oxazoline [cf. Meyers A. I. and Williams B. E., Tetrahedron Letters, 223-226(1978)] (48.0 g., 249 mmol) in THF (320 mL), maintaining the reaction temperature between -45° and -40° C. with a dry-ice/acetone cooling bath. The resulting reaction mixture was maintained at ≤-40° C. with a dry-ice/acetonitrile bath, and monitored to completion by GLC over 20 min. This mixture was poured onto ice and extracted three times with ether. These extracts were combined, dried (MgSO4), concentrated and distilled under vacuum to afford 56.87 g of 2-(2-tert-butylphenyl)-4,4-dimethyl-2-oxazoline, a 93% yield.
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